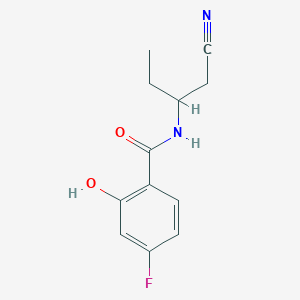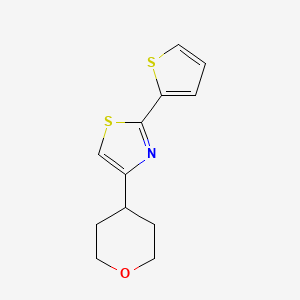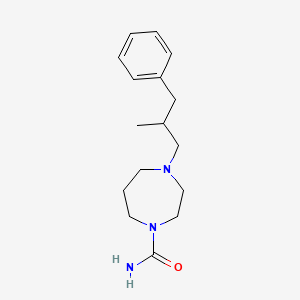![molecular formula C20H26N4O B7633064 3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7633064.png)
3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane, commonly known as EPND, is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal applications. EPND is a bicyclic compound that belongs to the class of diazabicyclo compounds. It has been found to exhibit potent activity against several diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of EPND is not fully understood. However, studies have suggested that it acts by inhibiting specific enzymes and receptors involved in disease progression. For example, in cancer cells, EPND has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neurological disorders, EPND has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting these enzymes, EPND can prevent disease progression and promote cell survival.
Biochemical and Physiological Effects:
EPND has been found to exhibit several biochemical and physiological effects. In cancer cells, EPND has been shown to induce apoptosis, a process of programmed cell death that is essential for maintaining tissue homeostasis. It has also been found to inhibit cell proliferation by arresting the cell cycle at specific checkpoints. In neurological disorders, EPND has been shown to improve cognitive function by increasing the levels of neurotransmitters such as acetylcholine. Additionally, EPND has shown antimicrobial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of EPND is its potent activity against several diseases. This makes it a potential candidate for the development of new drugs for the treatment of cancer, neurological disorders, and infectious diseases. Additionally, EPND has shown low toxicity in animal studies, indicating its potential for use in humans. However, one of the limitations of EPND is its complex synthesis method, which can make it difficult to produce in large quantities. Additionally, further studies are needed to fully understand the mechanism of action of EPND and its potential side effects.
Zukünftige Richtungen
For research on EPND include further studies to fully understand its mechanism of action, optimization of the synthesis method to increase yield and reduce cost, and clinical trials to evaluate its safety and efficacy in humans. Additionally, EPND can be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability, to enhance its therapeutic potential. Overall, EPND has the potential to be a valuable compound in the development of new drugs for the treatment of several diseases.
Synthesemethoden
EPND can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 3-ethyl-3,9-diazabicyclo[4.2.1]nonane with 4-pyrazin-2-yloxybenzaldehyde in the presence of a base. The reaction mixture is then heated to a high temperature, and the resulting product is purified using column chromatography. The purity of the synthesized compound can be determined using analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
EPND has been found to exhibit potent activity against several diseases, including cancer, neurological disorders, and infectious diseases. In cancer research, EPND has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, EPND has shown antimicrobial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
3-ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-2-23-12-9-17-5-6-18(15-23)24(17)14-16-3-7-19(8-4-16)25-20-13-21-10-11-22-20/h3-4,7-8,10-11,13,17-18H,2,5-6,9,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAZVMFVTWCHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2CCC(C1)N2CC3=CC=C(C=C3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7632983.png)
![5-(2,3-dimethoxyphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7632985.png)
![4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole](/img/structure/B7632990.png)
![4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632997.png)
![6-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7633003.png)
![1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B7633004.png)

![4-ethoxy-2-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7633029.png)


![1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)
![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7633057.png)
![N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7633068.png)
